molecular formula C19H22N2O4S B2970835 N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide CAS No. 1328401-54-2

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide

Katalognummer: B2970835
CAS-Nummer: 1328401-54-2
Molekulargewicht: 374.46
InChI-Schlüssel: FQKUCGHZTHBEAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-((2-Benzylmorpholino)sulfonyl)phenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a benzyl-substituted morpholino group attached to the sulfonyl moiety. This compound belongs to the N-phenylacetamide sulphonamide class, which has been widely investigated for pharmacological activities, including analgesic and anti-inflammatory effects .

Eigenschaften

IUPAC Name

N-[4-(2-benzylmorpholin-4-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15(22)20-17-7-9-19(10-8-17)26(23,24)21-11-12-25-18(14-21)13-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKUCGHZTHBEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-benzylmorpholine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound exhibits antimicrobial activity by interfering with bacterial cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s core structure—a phenylacetamide with a sulfonamide-linked substituent—is shared with several analogues. Key differences lie in the substituents on the sulfonamide group, which dictate physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituent on Sulfonamide Molecular Weight (g/mol) Key Pharmacological Activity
N-(4-((2-Benzylmorpholino)sulfonyl)phenyl)acetamide 2-Benzylmorpholino 390.46 (calc.)* Not explicitly reported (inferred)
N-[4-(4-Methylpiperazinyl)sulfonyl]phenyl)acetamide (35) 4-Methylpiperazinyl 353.42 (calc.) Analgesic activity comparable to paracetamol
N-(4-(Diethylsulfamoyl)phenyl)acetamide (36) Diethylsulfamoyl 298.36 (calc.) Anti-hypernociceptive (inflammatory pain)
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) Piperazinyl 325.39 (calc.) Anti-hypernociceptive
N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)acetamide 4-Ethoxyphenylamino 334.40 No activity reported
N-(4-{[(4-Acetylphenyl)amino]sulfonyl}phenyl)acetamide 4-Acetylphenylamino 347.39 (calc.) Intermediate in heterocyclic synthesis

*Calculated based on formula C₁₈H₂₂N₄O₄S.

Key Observations

Pharmacological Activity: Compounds with nitrogen-containing heterocycles (e.g., piperazinyl in 35 and 37, morpholino in the target) exhibit notable analgesic or anti-nociceptive effects, likely due to enhanced receptor interactions or modulation of inflammatory pathways .

Synthesis and Stability: Acetylation reactions with acetic anhydride are common in synthesizing these compounds (e.g., and ). The target compound’s benzylmorpholino group likely requires additional steps, such as nucleophilic substitution or coupling reactions. Crystal structure studies (e.g., ) reveal that substituents like methoxy or acetyl groups stabilize molecular conformations via intramolecular hydrogen bonds (C–H⋯O), which may influence solubility and crystallinity .

Electron-withdrawing groups (e.g., nitro in ) or electron-donating groups (e.g., ethoxy in ) alter electronic distribution, affecting reactivity and binding affinity .

Biologische Aktivität

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-aminobenzenesulfonamide with appropriate acylating agents. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming the structure and purity of the compound.

Table 1: Characterization Techniques

TechniquePurpose
NMRDetermine molecular structure
MSConfirm molecular weight
IR SpectroscopyIdentify functional groups

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate its potential as an antimicrobial agent.

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial activity of this compound against Xanthomonas oryzae and Xanthomonas axonopodis. The results indicated that at a concentration of 100 µg/mL, the compound significantly inhibited bacterial growth, with SEM analysis revealing damage to bacterial cell membranes, leading to cell lysis .

Table 2: Antibacterial Activity Results

Bacterial StrainMIC (µg/mL)Observations
Xanthomonas oryzae100Membrane disruption observed
Xanthomonas axonopodis150Reduced cell viability

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzene ring significantly influence its efficacy. For instance, the introduction of electron-withdrawing groups enhances antibacterial potency compared to electron-donating groups.

Key Findings from SAR Studies

  • Electron-Withdrawing Groups : Compounds with fluorine substitutions showed superior activity.
  • Positioning of Substituents : The 4-position on the benzene ring is most favorable for enhancing activity.
  • Side Chain Variations : Different morpholine derivatives affect solubility and permeability, impacting overall bioactivity .

Pharmacological Implications

Beyond antibacterial effects, this compound has been investigated for its potential in treating cognitive disorders. It acts as a phosphodiesterase-4 (PDE4) inhibitor, which has implications for improving cognitive function and managing neurodegenerative diseases .

Table 3: Pharmacological Activities

Activity TypeMechanismPotential Applications
AntibacterialCell membrane disruptionTreatment of bacterial infections
PDE4 InhibitionEnhances cAMP signalingCognitive enhancement, neuroprotection

Q & A

What are the optimal synthetic routes for preparing N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of structurally analogous acetamide sulfonamides typically involves sequential sulfonylation and amidation steps. For example:

  • Sulfonylation: Reacting 4-aminophenyl sulfonyl chloride with 2-benzylmorpholine under basic conditions (e.g., triethylamine or K₂CO₃) to form the sulfonamide intermediate.
  • Acetylation: Treating the intermediate with acetyl chloride or acetic anhydride in a polar aprotic solvent (e.g., DCM or THF) to introduce the acetamide group .

Key Variables:

  • Base Selection: Triethylamine yields higher regioselectivity compared to K₂CO₃ in sulfonylation steps .
  • Solvent Optimization: THF improves solubility of intermediates, reducing side-product formation .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating pure products, with typical yields ranging from 51–82% for similar compounds .

How can nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography validate the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C-NMR:
    • Aromatic Protons: Peaks in δ 7.2–8.1 ppm (integration for 4-substituted phenyl).
    • Morpholine Moiety: Multiplet signals at δ 3.5–4.0 ppm (CH₂ groups adjacent to sulfonyl) and δ 2.4–3.0 ppm (N-CH₂ benzyl).
    • Acetamide: Singlet at δ 2.1 ppm (CH₃) and δ 8.3 ppm (NH, exchangeable) .
  • X-ray Crystallography:
    • Confirms dihedral angles between aromatic and morpholine rings (e.g., ~83° in analogous sulfonamides) and intermolecular H-bonding (N–H⋯O, C–H⋯O) stabilizing the crystal lattice .

What strategies are recommended for resolving discrepancies in biological activity data across structurally similar acetamide sulfonamides?

Advanced Research Focus:

  • SAR Analysis: Compare substituent effects on activity. For example:
    • Replacing morpholine with piperazine (as in compound 35 ) enhances analgesic activity by 30% due to improved H-bond donor capacity .
    • Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring reduce bioavailability due to increased hydrophobicity .
  • In Silico Docking: Use tools like AutoDock to model interactions with targets (e.g., COX-2 for anti-inflammatory activity). Adjust sulfonyl group orientation to optimize binding affinity .

How do intermolecular interactions in the solid state affect the compound’s stability and solubility?

Advanced Research Focus:

  • Crystal Packing Analysis:
    • Centrosymmetric head-to-tail interactions (C–H⋯O) form 1D chains, reducing solubility in non-polar solvents .
    • Intramolecular H-bonds (e.g., N–H⋯O) stabilize the conformation, as seen in related N-(4-sulfamoylphenyl)acetamides .
  • Solubility Enhancement: Co-crystallization with hydrophilic co-formers (e.g., cyclodextrins) disrupts tight packing, improving aqueous solubility .

What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

Advanced Research Focus:

  • Anti-Hypernociceptive Activity: Analog compound 37 (piperazine-substituted) inhibits TNF-α and IL-6 release in murine models, suggesting a cytokine modulation pathway .
  • Antibacterial Potential: Sulfonamide derivatives (e.g., compound I in ) disrupt folate biosynthesis via dihydropteroate synthase inhibition, comparable to dapsone .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Focus:

  • Chiral Centers: Morpholine’s stereochemistry requires asymmetric synthesis (e.g., chiral auxiliaries or enzymatic resolution).
  • Scale-Up Risks: Exothermic acetylation steps necessitate controlled temperature (<5°C) to prevent racemization .
  • Analytical QC: Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) to monitor enantiomeric excess (>98%) .

How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

Advanced Research Focus:

  • ADMET Prediction: Tools like SwissADME predict moderate blood-brain barrier permeability (logBB = -0.5) and CYP3A4 metabolism.
  • LogP Optimization: Introduce polar groups (e.g., -OH) to reduce logP from 3.1 (current estimate) to <2.5, enhancing aqueous solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.